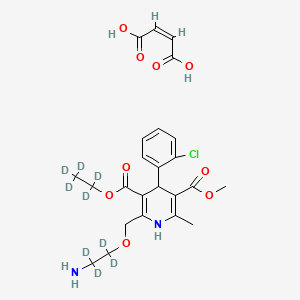
Ethyl 4-bromobenzoate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromobenzoate-d4 is a deuterium-labeled derivative of ethyl 4-bromobenzoate. This compound is an organic ester with the molecular formula C9H5D4BrO2. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-bromobenzoate-d4 can be synthesized through the esterification of 4-bromobenzoic acid with ethanol-d6 (deuterated ethanol) in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromobenzoate-d4 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C.
Substitution: Zinc dust and a palladium catalyst.
Major Products
Reduction: The major product is the corresponding aldehyde.
Substitution: The major products are various substituted ethyl benzoates depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromobenzoate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of ethyl 4-bromobenzoate-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and metabolic pathways. The compound’s ester group can undergo hydrolysis to release 4-bromobenzoic acid, which can further participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromobenzoate-d4 can be compared with other similar compounds such as:
Ethyl 4-bromobenzoate: The non-deuterated version of the compound, which lacks the kinetic isotope effect.
Methyl 4-bromobenzoate: A similar ester with a methyl group instead of an ethyl group, which may have different reactivity and applications.
Ethyl 4-chlorobenzoate: A similar ester with a chlorine atom instead of a bromine atom, which can exhibit different chemical properties and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C9H9BrO2 |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
ethyl 4-bromo-2,3,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChI-Schlüssel |
XZIAFENWXIQIKR-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])Br)[2H] |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)








![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)

